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Acamprosate-d6 Calcium Salt

Cat. No.: B1164855
M. Wt: 412.56
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Quantitative and Mechanistic Investigations

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-12 with carbon-13, or nitrogen-14 with nitrogen-15. creative-proteomics.com These labeled compounds act as tracers, allowing researchers to follow their path and fate in complex biological or chemical systems. creative-proteomics.com

In quantitative analysis, particularly in methods coupled with mass spectrometry (MS), deuterated compounds are invaluable as internal standards. clearsynth.comtexilajournal.com An ideal internal standard is a compound that behaves identically to the analyte (the substance being measured) during sample preparation and analysis but is distinguishable by the instrument. aptochem.com Deuterated analogs are considered the gold standard for this purpose. scispace.com They co-elute with the non-labeled analyte during chromatographic separation but are easily differentiated by their higher mass-to-charge ratio in the mass spectrometer. texilajournal.com This allows for precise correction of any sample loss or variability that may occur during extraction, handling, or instrument injection, thereby ensuring highly accurate and reproducible quantification of the target analyte in complex matrices like plasma or tissue. clearsynth.comscispace.com

Furthermore, stable isotope labeling is a powerful tool for mechanistic investigations, primarily through the study of the kinetic isotope effect (KIE). portico.org The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational energy than the corresponding carbon-hydrogen (C-H) bond. portico.orgtaylorandfrancis.com Consequently, if the cleavage of this bond is the rate-determining step of a chemical reaction, the reaction will proceed more slowly with the deuterated compound. portico.orgresearchgate.net Observing a significant KIE provides strong evidence that C-H bond breaking is a critical step in the reaction mechanism, offering crucial insights into enzymatic processes and drug metabolism pathways. nih.govnih.gov

Overview of Acamprosate (B196724) and the Rationale for Deuterated Variants in Research Methodologies

Acamprosate, chemically known as N-acetylhomotaurine, is a synthetic compound with a structure similar to the amino acid neurotransmitter gamma-aminobutyric acid (GABA). nih.gov It is studied for its effects on the central nervous system, particularly its ability to modulate neurotransmitter systems, including the glutamate (B1630785) and GABA systems. nih.govguidetopharmacology.org Research suggests it may help restore the balance between neuronal excitation and inhibition that can be altered by various conditions. nih.gov

Given the need to accurately measure the concentration of Acamprosate in biological samples for research, the development of a deuterated variant was a logical and necessary step. Acamprosate-d6 Calcium Salt serves as the ideal internal standard for bioanalytical studies. bdg.co.nz Its primary application is in pharmacokinetic research, which examines how a substance is absorbed, distributed, metabolized, and excreted by an organism. researchgate.netnih.gov

In these studies, researchers use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify Acamprosate in samples such as human plasma. researchgate.netajptr.comnih.gov By adding a known quantity of this compound to each sample before processing, scientists can accurately determine the concentration of the unlabeled Acamprosate. texilajournal.comscispace.com The deuterated standard compensates for potential variations in sample extraction efficiency and ion suppression or enhancement effects in the mass spectrometer, leading to robust and reliable data. clearsynth.comtexilajournal.com This high level of analytical precision is essential for understanding the compound's behavior in a biological system. nih.gov

Physicochemical Properties Comparison

PropertyAcamprosate CalciumThis compound
Chemical Name Calcium bis[3-(acetylamino)propane-1-sulphonate]calcium;3-[(2,2,2-trideuterioacetyl)amino]propane-1-sulfonate
Molecular Formula C₁₀H₂₀N₂O₈S₂CaC₁₀H₁₄D₆CaN₂O₈S₂
Molecular Weight 400.48 g/mol simsonpharma.com~406.52 g/mol simsonpharma.com
Appearance White, odorless powder nps.org.auWhite to Off-white Solid
Solubility Freely soluble in water nps.org.auSlightly soluble in water
CAS Number 77337-73-6 nps.org.au1225580-94-8 simsonpharma.com

Example Mass Spectrometry Transitions in Bioanalysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Application
Acamprosate 179.980.0Analyte quantification in human plasma ajptr.com
Nimodipine (Internal Standard) 417.0122.0Used as an internal standard in some Acamprosate assays ajptr.com

This table illustrates typical mass-to-charge ratios used in an LC-MS/MS method for Acamprosate. While Nimodipine has been used, Acamprosate-d6 is the preferred internal standard for its closer structural and chemical similarity.

Properties

Molecular Formula

C5H4D6NO4S.C5H4D6NO4S.Ca

Molecular Weight

412.56

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation of Acamprosate D6 Calcium Salt

Strategies for Deuterium (B1214612) Labeling in Organic Synthesis of Pharmaceutical Analogs

Deuterium labeling, the substitution of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D), is a well-established strategy in pharmaceutical development. nih.govresearchgate.net This substitution can modify a drug's metabolic profile by leveraging the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. Consequently, metabolic processes that involve the cleavage of a C-H bond can be slowed down at the deuterated position. This modification can lead to improved pharmacokinetic properties, such as increased metabolic stability and reduced formation of toxic metabolites. nih.govresearchgate.net

Common synthetic strategies for introducing deuterium include:

Hydrogen-Deuterium (H/D) Exchange: This method involves the direct replacement of C-H bonds with C-D bonds using a deuterium source, often catalyzed by metals like palladium or ruthenium. researchgate.netwikipedia.orgmdpi.com Deuterated water (D₂O) is a common and environmentally benign deuterium source for these reactions. mdpi.com

Reductive Deuteration: This approach uses deuterium gas (D₂) or other deuterated reducing agents (e.g., sodium borodeuteride) to introduce deuterium atoms across unsaturated bonds.

Use of Deuterated Building Blocks: A highly specific method involves incorporating pre-labeled starting materials or reagents into the synthetic pathway of the target molecule. researchgate.net This ensures precise control over the location and number of deuterium atoms.

For Acamprosate-d6 Calcium Salt, the strategy of using a deuterated building block is the most direct and efficient method to achieve specific labeling on the acetyl groups.

Targeted Synthesis Pathways for this compound

The synthesis of this compound is analogous to the established methods for the non-labeled compound, with the key difference being the use of a deuterated acetylating agent. sbmu.ac.irgoogle.com

The synthesis begins with the precursor 3-amino-1-propanesulfonic acid, also known as homotaurine. The critical isotopic labeling step is the acetylation of homotaurine. Instead of using standard acetic anhydride or acetic acid, the deuterated analog, acetic-d3 anhydride ((CD₃CO)₂O), is employed.

The reaction involves the nucleophilic attack of the amino group of homotaurine on the carbonyl carbon of acetic-d3 anhydride. This forms an amide bond, resulting in the creation of N-(acetyl-d3)-3-aminopropane-1-sulfonic acid. The reaction is typically carried out in an aqueous medium, and the pH may be controlled with a suitable base. sbmu.ac.irirost.ir This approach ensures that the three deuterium atoms are specifically located on the methyl group of the acetyl moiety, creating a stable, non-exchangeable C-D bond.

Following the successful synthesis of N-(acetyl-d3)-3-aminopropane-1-sulfonic acid, the next step is the formation of the calcium salt. This is achieved by reacting two equivalents of the deuterated sulfonic acid with one equivalent of a calcium source, such as calcium hydroxide [Ca(OH)₂] or calcium acetate [Ca(CH₃COO)₂]. sbmu.ac.irgoogle.comirost.ir The reaction is typically performed in water, where the acidic sulfonic acid proton is neutralized, and the calcium ion forms a salt with two molecules of the deuterated acamprosate (B196724) anion.

Purification is critical to ensure high isotopic and chemical purity. The crude this compound is often purified through recrystallization. thieme-connect.com A common technique involves dissolving the crude product in a minimal amount of hot water and then inducing precipitation by adding a miscible anti-solvent, such as ethanol (B145695), methanol (B129727), or isopropanol. sbmu.ac.irthieme-connect.com This process effectively removes unreacted starting materials and inorganic salts like potassium chloride, which may be a byproduct if potassium-based reagents were used in prior steps. thieme-connect.de The final product is collected by filtration, washed with a cold solvent mixture, and dried under vacuum to yield a pure, crystalline white solid. sbmu.ac.irthieme-connect.com

Characterization Techniques for Deuterated Compounds

Rigorous analytical techniques are required to confirm the successful incorporation of deuterium, determine its exact location, and quantify the isotopic purity of the final compound.

Mass spectrometry (MS) is a primary tool for confirming the successful deuteration of a molecule. spectroscopyonline.comresearchgate.net It directly measures the mass-to-charge ratio (m/z) of ions, allowing for the detection of mass shifts resulting from isotopic labeling. spectroscopyonline.com In the case of this compound, each of the two N-acetylhomotaurinate molecules contains three deuterium atoms in place of three hydrogen atoms. This results in a total mass increase of 6 Daltons compared to the unlabeled compound.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a sophisticated application of this technique that can provide detailed information on the extent and location of deuteration by analyzing the mass increase in the intact molecule or its fragments. wikipedia.orgnih.gov

Table 1: Molecular Weight Comparison of Acamprosate Calcium and its Deuterated Analog

CompoundMolecular FormulaMolecular Weight ( g/mol )
Acamprosate CalciumC₁₀H₂₀CaN₂O₈S₂400.48
This compoundC₁₀H₁₄D₆CaN₂O₈S₂406.52

The observed molecular weight from MS analysis should correspond to the theoretical value for the d6-labeled compound, confirming isotopic incorporation. The relative intensities of the mass peaks for the unlabeled, partially labeled, and fully labeled species can be used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the precise location of deuterium atoms within a molecule. cdnsciencepub.com Both proton (¹H) and deuterium (²H) NMR are used for this purpose.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of unlabeled Acamprosate Calcium, the methyl protons of the acetyl group typically appear as a sharp singlet around δ = 1.96 ppm (in D₂O). thieme-connect.com For Acamprosate-d6, this signal should be absent or significantly diminished, providing clear evidence that the protons on the acetyl group have been replaced by deuterium. wikipedia.org

²H NMR (D-NMR) Spectroscopy: Deuterium NMR is used to directly observe the deuterium nuclei. wikipedia.orgsigmaaldrich.com A signal will appear in the ²H NMR spectrum at a chemical shift nearly identical to that of the corresponding protons in the ¹H NMR spectrum. sigmaaldrich.com The presence of a resonance in the ²H NMR spectrum corresponding to the acetyl group confirms that deuteration occurred at the intended position. wikipedia.org D-NMR is also a quantitative technique that can be used to determine the degree of deuteration at specific sites. sigmaaldrich.comnih.gov

Table 2: Expected NMR Spectral Data for this compound

NucleusAnalysisExpected Observation
¹HProton NMRAbsence or significant reduction of the singlet peak for acetyl (CH₃) protons around 1.9-2.0 ppm.
²HDeuterium NMRAppearance of a resonance peak for the deuterated acetyl (CD₃) group in a chemical shift region similar to the corresponding proton signal.

Advanced Analytical Applications of Acamprosate D6 Calcium Salt in Quantitative Bioanalysis

Utility as an Isotope-Labeled Internal Standard in High-Sensitivity Assays

The ideal internal standard in quantitative mass spectrometry should mimic the analyte of interest in its physicochemical properties, chromatographic behavior, and ionization efficiency, yet be distinguishable by its mass. Acamprosate-d6 calcium salt, with its deuterium-labeled structure, fulfills these criteria, making it an invaluable tool for high-sensitivity assays of Acamprosate (B196724).

Principles of Isotope Dilution Mass Spectrometry for Enhanced Accuracy

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched analyte, such as Acamprosate-d6, to a sample. researchgate.net This "isotope dilution" allows for the accurate quantification of the endogenous analyte by measuring the ratio of the native and the labeled compound. researchgate.net The key principle behind IDMS is that the analyte and its isotope-labeled counterpart are chemically identical and thus exhibit the same behavior during sample preparation, chromatography, and ionization. nih.gov Any sample loss or variation during these steps will affect both the analyte and the internal standard to the same extent, thus preserving the ratio of their concentrations. This approach significantly enhances the accuracy and precision of the measurement, making it a gold standard in quantitative bioanalysis.

Mitigation of Matrix Effects in Complex Biological Samples

Biological samples, such as plasma and urine, are complex matrices containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard like Acamprosate-d6 is the most effective strategy to mitigate matrix effects. eurl-pesticides.eunih.gov Since Acamprosate-d6 co-elutes with the unlabeled Acamprosate and has nearly identical ionization properties, it experiences the same degree of matrix-induced signal alteration. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized, leading to more reliable and reproducible results. eurl-pesticides.eu

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Acamprosate Quantification

The development and validation of a robust LC-MS/MS method are critical for the reliable quantification of Acamprosate in biological samples. The use of Acamprosate-d6 as an internal standard is integral to this process, ensuring the method's accuracy and precision.

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is essential to resolve Acamprosate from other matrix components and potential interferences. For the analysis of the highly polar Acamprosate, various reversed-phase columns, such as C18, are commonly employed. researchgate.netmdpi.com The mobile phase composition, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile), is optimized to achieve a good peak shape and retention time. mdpi.com The flow rate and column temperature are also fine-tuned to ensure efficient separation and a reasonable run time. mdpi.com Due to their similar chemical structures, Acamprosate and Acamprosate-d6 exhibit nearly identical chromatographic behavior, ensuring their co-elution, which is a prerequisite for effective internal standardization.

Mass Spectrometric Detection Parameters for Deuterated Analogs

In tandem mass spectrometry (MS/MS), the selection of appropriate precursor and product ions in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. For Acamprosate, the precursor ion is its deprotonated molecule [M-H]⁻, which is then fragmented to produce specific product ions. The MRM transitions for Acamprosate are optimized to achieve the highest signal intensity. For the deuterated internal standard, Acamprosate-d6, the precursor ion will have a mass-to-charge ratio (m/z) that is 6 units higher than that of Acamprosate, reflecting the six deuterium (B1214612) atoms. The fragmentation pattern is generally similar to the unlabeled compound, and the most abundant and stable product ions are selected for the MRM transition of the internal standard. The collision energy and other MS parameters are optimized for both the analyte and the internal standard to ensure optimal detection.

Method Performance Metrics: Linearity, Precision, Accuracy, and Limits of Detection/Quantitation

A comprehensive validation is performed to ensure that the LC-MS/MS method is reliable for its intended purpose. The key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ). The use of Acamprosate-d6 as an internal standard is crucial for achieving the stringent acceptance criteria for these parameters.

Linearity: The linearity of the method is assessed by analyzing a series of calibration standards at different concentrations. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration, and a linear regression is performed. A high correlation coefficient (r²) indicates a strong linear relationship.

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy reflects the closeness of a measured value to the true value. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). The results are expressed as the percentage relative standard deviation (%RSD) for precision and the percentage of the nominal concentration for accuracy.

Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

The following tables summarize the performance metrics from various validated LC-MS/MS methods for the quantification of Acamprosate, which are indicative of the performance that can be expected when using Acamprosate-d6 as an internal standard.

Table 1: Linearity of Acamprosate Quantification in Human Plasma

Study Reference Linearity Range (ng/mL) Correlation Coefficient (r²)
researchgate.net 7.04 - 702.20 > 0.990
nih.gov 100 - 1200 Not Reported

| researchgate.net | 1.00 - 250.00 | Not Reported |

Table 2: Precision and Accuracy of Acamprosate Quantification in Human Plasma

Study Reference Concentration Level Intra-day Precision (%RSD) Inter-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Accuracy (%)
researchgate.net Not Specified 2.21 - 4.07 2.00 - 3.20 96.26 - 102.00 98.27 - 102.00

| nih.gov | Not Specified | Within acceptable limits | Within acceptable limits | Within acceptable limits | Within acceptable limits |

Table 3: Limits of Detection (LOD) and Quantitation (LOQ) for Acamprosate in Human Plasma

Study Reference LOD (ng/mL) LOQ (ng/mL)
researchgate.net Not Reported 1.00

| nih.gov | Not Reported | 100 |

Application in Preclinical Pharmacokinetic and Disposition Studies

The development of robust and sensitive analytical methods is fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate in preclinical settings. In the bioanalysis of acamprosate, this compound is employed as an internal standard to ensure high accuracy and precision in quantification from various biological samples. nih.govnih.gov

Studies in animal models have been crucial for understanding the absorption kinetics of acamprosate. Following oral administration, acamprosate exhibits low absolute bioavailability, estimated to be around 11%. researchgate.netfda.gov The absorption process is slow, with peak plasma concentrations being reached several hours after administration. researchgate.net Research using rat models indicates that the absorption likely occurs via the paracellular pathway in the gastrointestinal tract. nih.govnih.gov In these pharmacokinetic studies, plasma concentrations of acamprosate are quantified using validated LC-MS/MS methods, where this compound is the preferred internal standard for ensuring methodological accuracy. nih.govresearchgate.net

A study in beagle dogs that received a single 666 mg oral dose of enteric-coated acamprosate tablets utilized a rapid and sensitive LC-MS/MS method for quantification in plasma, demonstrating the practical application of such advanced analytical techniques in pharmacokinetic assessments. nih.gov

ParameterValue (Species)Reference
Absolute Bioavailability~11% researchgate.netfda.gov
Time to Peak Plasma Concentration (Tmax)3-8 hours (post 2 x 333 mg oral dose) fda.gov
Steady-State AchievementWithin 5 days fda.gov
Absorption PathwayParacellular nih.govnih.gov

Preclinical studies have shown that acamprosate is widely distributed throughout the body. researchgate.net Following intravenous administration, the volume of distribution is estimated to be approximately 1 L/kg (72-109 liters). researchgate.netfda.gov A key finding from animal studies is that acamprosate can cross the blood-brain barrier. researchgate.net Furthermore, the plasma protein binding of acamprosate is negligible. researchgate.netfda.gov In lactating rats, acamprosate has been found to be excreted in milk, with a milk-to-blood concentration ratio of 1.3:1. fda.gov The accurate determination of acamprosate concentrations in various tissues and fluids to establish these distribution patterns relies on sensitive bioanalytical methods that utilize this compound as an internal standard.

ParameterValue (Species)Reference
Volume of Distribution (IV)72-109 L (~1 L/kg) researchgate.netfda.gov
Plasma Protein BindingNegligible researchgate.netfda.gov
Blood-Brain Barrier CrossingYes (in animal studies) researchgate.net
Excretion in MilkYes (in lactating rats) fda.gov

The primary route of elimination for acamprosate is through the kidneys. researchgate.net Animal and human studies consistently show that the drug is excreted largely unchanged in the urine. researchgate.netnih.gov After oral administration, the terminal half-life ranges from approximately 20 to 33 hours. fda.govnih.govyoutube.com As acamprosate does not undergo metabolism, renal excretion is the principal clearance mechanism. fda.govdrugbank.com Quantitative analysis of acamprosate in urine and feces to perform mass balance studies and confirm excretion pathways necessitates the use of a reliable internal standard like this compound to achieve precise measurements.

ParameterDescriptionReference
Primary Excretion RouteRenal (Kidneys) researchgate.net
Excreted FormUnchanged Drug researchgate.netnih.gov
Terminal Half-Life (Oral)~20 - 33 hours fda.govnih.govyoutube.com
Elimination Fractions~11% in urine, ~88% in feces (unabsorbed) nih.gov

Utilization in In Vitro Drug Metabolism Research

In vitro models are essential for predicting a drug's metabolic fate and its potential for drug-drug interactions. This compound plays a crucial role as an internal standard in the LC-MS/MS methods used to analyze samples from these experiments.

A significant characteristic of acamprosate is that it is not metabolized by the body. researchgate.netfda.gov In vitro studies corroborate this finding. For instance, permeability studies using Caco-2 cell monolayers, a model for the intestinal epithelium, show that acamprosate transport occurs primarily via the paracellular route without evidence of metabolism. nih.govsdu.dk In such metabolic stability assays, which may also involve human liver microsomes or hepatocytes, the concentration of the parent drug is monitored over time. The use of this compound as an internal standard allows for precise quantification, confirming that the concentration of acamprosate does not decrease due to metabolic breakdown. sdu.dk

To assess the potential for drug-drug interactions, acamprosate has been evaluated for its ability to inhibit or induce major drug-metabolizing enzymes. In vitro studies using human liver microsomes and human hepatocytes have demonstrated that acamprosate does not inhibit cytochrome P450 enzymes CYP1A2, 2C9, 2C19, 2D6, 2E1, and 3A4. fda.gov Furthermore, it does not induce CYP1A2 and CYP3A4 in human hepatocytes. fda.gov In these assays, specific probe substrates for each CYP enzyme are incubated with the enzyme source in the presence and absence of acamprosate. The formation of the substrate's metabolite is then measured by LC-MS/MS. This compound would be used as an internal standard during the quantification of acamprosate itself to ensure accurate concentrations are tested, while separate stable isotope-labeled standards for the probe substrates and their metabolites would be used to accurately measure the enzyme activity. The results confirm that acamprosate has a very low potential for causing pharmacokinetic drug interactions mediated by CYP enzymes. fda.gov

Mechanistic Investigations and Neurochemical Research Utilizing Acamprosate and Its Analogs

Exploration of Neurotransmitter System Modulation in Preclinical Models

Acamprosate's mechanism of action is understood to involve the restoration of balance between neuronal excitation and inhibition, which is disrupted by chronic alcohol exposure. drugbank.com Preclinical studies have demonstrated that its effects are multifaceted, impacting several key neurotransmitter systems.

Interactions with Glutamatergic Systems and Receptor Subtypes

A primary focus of research has been Acamprosate's modulation of the glutamatergic system, the main excitatory network in the brain. Chronic alcohol use leads to an upregulated glutamatergic state, and upon withdrawal, this hyperexcitability contributes to symptoms like anxiety and restlessness. patsnap.comdrugbank.comyoutube.com

Acamprosate (B196724) is believed to counteract this by dampening excessive glutamate (B1630785) activity. patsnap.com It has been shown to prevent the increase in the neurotransmitter glutamate in the nucleus accumbens of alcohol-dependent rats during withdrawal. nih.gov Research suggests it acts as a functional antagonist and partial co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor subtype. patsnap.comnih.gov By inhibiting the NMDA receptor, Acamprosate helps reduce the hyperglutamatergic state associated with withdrawal. patsnap.com Some evidence also points to its activity at metabotropic glutamate receptors (mGluR5), suggesting that this receptor is crucial for its actions. drugbank.comnih.gov Studies in animal models show that Acamprosate attenuates the surge in glutamate release that occurs after alcohol withdrawal. drugbank.com

Receptor TargetObserved Effect in Preclinical ModelsReference
NMDA Receptor Acts as a partial co-agonist; inhibits receptor hyperactivity during alcohol withdrawal. patsnap.comnih.gov
mGluR5 Antagonistic action; believed to be essential for Acamprosate's effects on alcohol withdrawal symptoms. drugbank.comnih.gov
Glutamate Levels Prevents withdrawal-induced increases in glutamate in brain regions like the nucleus accumbens. nih.gov

Engagement with GABAergic Systems and Receptor Activities

Alongside its effects on glutamate, Acamprosate is thought to influence the gamma-aminobutyric acid (GABA) system, the brain's primary inhibitory neurotransmitter system. patsnap.com Chronic alcohol consumption disrupts the balance between GABA and glutamate. patsnap.comresearchgate.net Acamprosate helps to restore this equilibrium. researchgate.net While initial hypotheses focused on direct action at GABA-A receptors, much of the subsequent research has pointed towards indirect effects. nih.gov The drug is thought to enhance GABAergic transmission, which helps to counteract the excessive excitation from the glutamatergic system during alcohol withdrawal. patsnap.com This dual action of reducing glutamate activity while bolstering GABAergic inhibition is key to its mechanism. patsnap.com

Modulation of Glycine (B1666218) Receptors in Neural Systems

Recent research has uncovered a role for glycine receptors (GlyRs) in the mechanism of Acamprosate. Glycine receptors, traditionally known for their inhibitory function in the spinal cord and brainstem, are also present in brain regions like the nucleus accumbens, which is involved in reward and addiction. frontiersin.org Studies using in vivo microdialysis in rats have shown that Acamprosate can elevate dopamine (B1211576) levels in the nucleus accumbens by activating these glycine receptors. nih.gov This effect was blocked by strychnine, a glycine receptor antagonist, confirming the involvement of GlyRs. nih.gov This suggests that part of Acamprosate's action may be mediated through a neuronal circuit involving both glycine and nicotinic acetylcholine (B1216132) receptors. nih.gov However, other studies using electrophysiological recordings in Xenopus oocytes found that Acamprosate did not directly modulate the function of glycine α1 or α1β receptors at clinically relevant concentrations. nih.gov

Elucidation of the Role of the Calcium Moiety in Pharmacological Effects in Animal Models

Acamprosate is administered as a calcium salt (calcium bis-acetylhomotaurine). nih.gov Emerging research has questioned the role of the N-acetylhomotaurine molecule itself, suggesting that the calcium component may be the active moiety. researchgate.net

Impact on Specific Neurochemical Pathways and Mediator Levels in Animal Brain Regions

Acamprosate's modulation of neurotransmitter systems leads to changes in specific neurochemical pathways. A key finding is its ability to elevate extracellular dopamine levels in the nucleus accumbens (nAc), a critical brain region in the reward pathway. nih.gov This effect is thought to be mediated through the activation of accumbal glycine receptors. nih.gov

In addition to dopamine, Acamprosate also influences taurine (B1682933) levels. Systemic administration of Acamprosate has been shown to increase taurine levels in the nAc. researchgate.net This is noteworthy as ethanol (B145695) itself can also increase taurine, suggesting Acamprosate may mimic some of ethanol's neurochemical effects, potentially acting as a form of substitution therapy. nih.gov

NeurochemicalBrain RegionEffect of AcamprosateMediating ReceptorsReference
Dopamine Nucleus Accumbens (nAc)IncreaseGlycine Receptors nih.gov
Taurine Nucleus Accumbens (nAc)IncreaseNot fully specified researchgate.net
Glutamate Nucleus Accumbens (nAc)Prevents withdrawal-induced increaseNMDA, mGluR5 nih.gov
β-endorphin PlasmaIncrease (in high-preference rats)Not specified nih.gov

Investigating Mechanisms of Action in Animal Models of Relevant Behavioral Phenotypes

In animal models of alcohol dependence, Acamprosate has demonstrated efficacy in reducing behaviors associated with withdrawal and relapse. It consistently decreases signs of alcohol withdrawal, such as hyperactivity and anxiety-like behavior in rodents. nih.gov It has also been shown to reduce more severe withdrawal complications like handling-induced seizures in mice. nih.gov

A crucial behavioral phenotype studied is relapse-like drinking. Acamprosate has been found to diminish the reinstatement of alcohol-seeking behavior in animals that have been detoxified. nih.gov For example, it can block the alcohol deprivation effect (ADE), a phenomenon where a period of abstinence leads to increased alcohol consumption upon re-exposure. researchgate.net This effect is consistent with the hypothesis that Acamprosate reduces the negative reinforcement associated with withdrawal, thereby decreasing the motivation to drink. nih.govresearchgate.net

Considerations for Stable Isotope Labeled Reference Materials in Analytical Science

Purity and Isotopic Enrichment Assessment for Certified Reference Materials

The reliability of analytical data generated using stable isotope-labeled internal standards is fundamentally dependent on the purity and isotopic enrichment of the standard itself. For a Certified Reference Material (CRM) like Acamprosate-d6 Calcium Salt, these parameters are meticulously controlled and verified to ensure the accuracy and traceability of measurements. isc-science.comresearchgate.net

Chemical Purity: The chemical purity of a reference material refers to the percentage of the compound of interest, free from any process-related impurities or degradation products. synzeal.com High chemical purity is critical to prevent the introduction of interfering substances that could affect the accuracy of the analytical method. researchgate.net Purity is typically assessed using a combination of chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), and spectroscopic methods. For Acamprosate (B196724) Calcium reference standards, HPLC methods have been developed to ensure purity levels often exceeding 99%. sbmu.ac.ir

Isotopic Enrichment: Isotopic enrichment quantifies the percentage of the labeled isotope (in this case, deuterium) that has replaced the target atoms in the molecule. High isotopic enrichment is crucial to minimize signal overlap between the labeled standard and the unlabeled analyte. A low level of enrichment could lead to an overestimation of the analyte concentration. Isotope Ratio Mass Spectrometry (IRMS) is a primary technique for determining the precise level of isotopic enrichment. isotope.com Certified Reference Materials often have isotopic enrichment levels of 98% or higher. isotope.com

The certification process for a reference material like this compound involves rigorous testing to establish these values with a high degree of confidence, often following international standards such as ISO 17034. isc-science.comsigmaaldrich.cn The Certificate of Analysis (CoA) accompanying the CRM provides the certified values for both chemical purity and isotopic enrichment, along with their associated uncertainties.

Table 1: Key Quality Parameters for this compound as a CRM

Parameter Typical Specification Analytical Technique(s) Importance
Chemical Purity ≥98% HPLC, LC-MS Ensures that the standard is free from chemical impurities that could interfere with the analysis. synzeal.comsbmu.ac.ir
Isotopic Purity ≥98% atom % D Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Guarantees a distinct mass signal from the unlabeled analyte, preventing cross-contribution. amerigoscientific.com

| Isotopic Enrichment | High degree of deuterium (B1214612) incorporation | Isotope Ratio Mass Spectrometry (IRMS) | Minimizes interference from the natural abundance of isotopes in the unlabeled analyte. isotope.comnist.gov |

Stability and Storage Conditions for Deuterated Standards in Laboratory Environments

The stability of a deuterated standard is a critical factor in maintaining its integrity and ensuring its suitability for use as a reference material over time. fda.gov Proper storage is essential to prevent degradation, which could compromise the accuracy of analytical results.

For Acamprosate Calcium, the non-labeled form, stability data supports storage at controlled room temperature, typically between 15°C and 30°C (59°F and 86°F). fda.govhres.ca Stability studies conducted for regulatory approval have shown the drug product to be very stable with minimal degradation over its shelf life. fda.gov

While specific, publicly available long-term stability data for this compound is limited, general principles for storing deuterated standards apply. These materials should be stored in tightly sealed containers to protect them from moisture and atmospheric contaminants. nih.gov For long-term storage, conditions are often more stringent, with recommendations for refrigeration or freezing to minimize any potential for chemical or isotopic degradation. It is crucial for laboratories to adhere to the storage conditions specified on the Certificate of Analysis provided by the manufacturer. sigmaaldrich.cn

Factors that can affect the stability of deuterated standards include:

Temperature: Elevated temperatures can accelerate degradation.

Light: Exposure to UV light can cause photodegradation in some compounds.

Moisture: Hygroscopic compounds can absorb water, affecting their concentration and stability.

pH: The stability of the compound in solution can be pH-dependent.

Table 2: Recommended Storage and Handling for this compound

Condition Recommendation Rationale
Temperature Store at conditions specified by the manufacturer (typically refrigerated or frozen for long-term). To slow down potential chemical degradation and maintain the integrity of the standard. fda.gov
Light Protect from light. To prevent potential photodegradation.
Container Keep in a tightly sealed, airtight container. To prevent moisture absorption and contamination. nih.gov

| Handling | Allow the container to reach room temperature before opening. | To prevent condensation of moisture onto the standard. |

Role in Pharmaceutical Research and Development Quality Control

Stable isotope-labeled standards like this compound play a pivotal role in the quality control (QC) processes throughout pharmaceutical research and development. alfa-chemistry.com Their use significantly enhances the precision, accuracy, and reliability of analytical methods. musechem.com

In drug development, these standards are essential for:

Method Validation: this compound is used as an internal standard in the validation of bioanalytical methods used to quantify Acamprosate in biological matrices such as plasma and urine. synzeal.com This is crucial for pharmacokinetic and bioavailability studies. alfa-chemistry.commusechem.com The standard helps to correct for variations in sample preparation, extraction efficiency, and instrument response. amerigoscientific.comthermofisher.com

Metabolite Identification: By using a labeled parent drug, researchers can more easily distinguish drug-related metabolites from endogenous compounds in complex biological samples. musechem.com

Purity and Impurity Analysis: In the quality control of the active pharmaceutical ingredient (API) and the final drug product, deuterated standards can be used in quantitative methods to ensure that the levels of impurities are within acceptable limits. synzeal.com

Ensuring Regulatory Compliance: The use of well-characterized reference standards is a requirement for regulatory submissions to agencies like the FDA. It demonstrates the robustness and reliability of the analytical methods used to ensure the safety and efficacy of the drug product. researchgate.netalfa-chemistry.com

The application of this compound as an internal standard in LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) assays is a prime example of its importance. Because the deuterated standard co-elutes with the unlabeled Acamprosate and experiences similar ionization effects, it provides a reliable means to normalize the analytical signal, thereby improving the accuracy of quantification. amerigoscientific.comthermofisher.com

Table 3: Applications of this compound in Pharmaceutical QC

Application Area Specific Use Benefit
Bioanalytical Method Validation Internal standard for quantifying Acamprosate in plasma/urine. Corrects for matrix effects and variability in sample processing, enhancing accuracy. thermofisher.com
Pharmacokinetic (PK) Studies Accurate measurement of drug concentration over time. Provides reliable data on drug absorption, distribution, metabolism, and excretion (ADME). alfa-chemistry.com
Impurity Profiling Quantitative analysis of known impurities. Ensures the final product meets regulatory purity specifications. synzeal.com

| Dose-Response Studies | Precise quantification of drug levels in clinical trial samples. | Helps establish a clear relationship between dose and therapeutic effect. |

Emerging Research Directions and Methodological Advancements

Integration of Acamprosate-d6 Calcium Salt into High-Throughput Analytical Platforms

The integration of this compound into high-throughput analytical platforms, particularly those based on mass spectrometry, offers significant advantages for quantitative analysis. clearsynth.comnih.gov In complex biological matrices, such as plasma or tissue homogenates, matrix effects can cause ion suppression or enhancement, leading to variability in analytical results. kcasbio.comresearchgate.net Deuterated internal standards, like this compound, are considered the gold standard for mitigating these effects. researchgate.net

Because this compound is chemically and physically almost identical to the non-deuterated analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. researchgate.nettexilajournal.com This allows for more accurate and precise quantification of acamprosate (B196724) in a large number of samples rapidly. The use of stable isotope-labeled internal standards is a key component of robust and reliable bioanalytical methods, often leading to a reduction in method development time. kcasbio.com

Table 1: Comparison of Internal Standards in High-Throughput Screening

Internal Standard TypeAdvantagesDisadvantages
Deuterated (e.g., Acamprosate-d6) Co-elutes with analyte, corrects for matrix effects, high accuracy and precision. researchgate.nettexilajournal.comHigher initial cost of synthesis.
Analog Lower cost, readily available.May not co-elute perfectly, may not fully compensate for matrix effects. kcasbio.com
No Internal Standard Lowest cost.Prone to significant error from matrix effects and instrumental variability.

Advanced Isotopic Tracing Techniques for Complex Biological Systems (non-human, non-clinical)

Advanced isotopic tracing techniques are increasingly used to unravel complex metabolic pathways in non-human biological systems. springernature.com Deuterium-labeled compounds, such as this compound, can serve as powerful tracers in these studies. nih.gov These techniques allow researchers to follow the metabolic fate of a molecule, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

One such technique is Deuterium (B1214612) Metabolic Imaging (DMI), which uses magnetic resonance to track the metabolic breakdown of deuterated substrates. meduniwien.ac.at By introducing Acamprosate-d6 into a model biological system, researchers could potentially trace the flux of the molecule and its metabolites through various metabolic pathways. This can provide a dynamic view of metabolic processes that is not achievable with traditional analytical methods.

Table 2: Applications of Deuterium Tracing in Non-Human Biological Systems

Application AreaResearch FocusPotential Role of Acamprosate-d6
Metabolic Pathway Analysis Elucidating the biotransformation of xenobiotics.Tracing the metabolic fate of the acamprosate molecule.
Pharmacokinetic Studies Determining the rate and extent of absorption, distribution, and elimination.Quantifying the turnover and clearance of acamprosate in a model system.
Cellular Transport Mechanisms Investigating the movement of molecules across biological membranes.Tracking the uptake and efflux of acamprosate in specific cell types.

Development of Novel Deuterated Analogs and their Research Applications

The strategic replacement of hydrogen with deuterium can significantly alter the metabolic profile of a drug, a concept known as "precision deuteration". acs.orgnih.gov This approach has led to the development of novel deuterated drugs with improved pharmacokinetic properties. nih.gov The deuterium substitution can slow down the rate of metabolic breakdown, particularly if the C-H bond being replaced is involved in a rate-limiting step of metabolism. nih.gov This is due to the kinetic isotope effect.

The development of novel deuterated analogs of acamprosate could lead to compounds with altered metabolic stability and pharmacokinetic profiles. For instance, if a specific site on the acamprosate molecule is susceptible to rapid metabolism, deuterating that position could lead to a longer half-life and increased exposure. These novel analogs would be valuable research tools for investigating the relationship between pharmacokinetics and pharmacological activity.

Table 3: Potential Research Applications of Novel Deuterated Acamprosate Analogs

Research ApplicationDescription
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Investigating how changes in drug exposure affect the pharmacological response.
Metabolite Identification and Profiling Understanding the metabolic pathways of acamprosate in more detail.
Target Engagement Studies Assessing the interaction of acamprosate analogs with their biological targets.

Computational and Theoretical Studies on Deuterium Substitution Effects on Molecular Interactions

Computational and theoretical studies play a crucial role in understanding the subtle effects of deuterium substitution on molecular interactions. The primary mechanism through which deuterium substitution affects reaction rates is the kinetic isotope effect (KIE). nih.gov The KIE arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. youtube.com Because the C-D bond is stronger, it requires more energy to break, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step. youtube.com

Computational models can be used to predict the magnitude of the KIE for different positions of deuterium substitution on the acamprosate molecule. nih.gov These theoretical studies can help to rationalize experimentally observed metabolic profiles and guide the design of novel deuterated analogs with desired properties. By understanding the energetic landscape of the molecule and its interactions with metabolic enzymes, researchers can make more informed decisions about which positions to deuterate for optimal effect.

Table 4: Computational Approaches to Studying Deuterium Substitution Effects

Computational MethodApplication
Quantum Mechanics (QM) Calculation of vibrational frequencies and zero-point energies to predict the KIE.
Molecular Dynamics (MD) Simulations Simulating the interaction of deuterated acamprosate with metabolic enzymes to understand changes in binding and reactivity.
Hybrid QM/MM Methods Combining the accuracy of QM for the reaction center with the efficiency of molecular mechanics for the surrounding protein environment.

Q & A

Q. What are the recommended methods for synthesizing Acamprosate-d6 Calcium Salt in a research setting?

this compound is synthesized by incorporating six deuterium atoms into the acetyl groups of the parent compound, acamprosate calcium. Key steps include:

  • Deuterium exchange : Using deuterated reagents (e.g., D₂O or deuterated acetic acid) under controlled pH and temperature conditions to ensure selective deuteration .
  • Purification : Column chromatography or recrystallization to isolate the deuterated compound, followed by verification via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
  • Salt formation : Reaction with calcium hydroxide or carbonate to form the calcium salt, monitored by titration or ion chromatography .

Q. How is the structural integrity of this compound validated in preclinical studies?

Structural validation involves:

  • NMR spectroscopy : Confirming deuterium incorporation at specified positions (e.g., acetyl groups) and absence of protio impurities .
  • High-performance liquid chromatography (HPLC) : Assessing purity (>98%) using reverse-phase columns with UV detection at 210 nm .
  • Isotopic purity analysis : Quantifying deuterium enrichment (≥99% d6) via high-resolution MS or isotope ratio mass spectrometry .

Q. What solubility characteristics of this compound are critical for in vitro assays?

this compound is sparingly soluble in water (≈1.2 mg/mL at 25°C). For cell-based studies:

  • Buffered solutions : Use phosphate-buffered saline (PBS) at pH 7.4 with sonication to enhance dissolution .
  • Organic co-solvents : Ethanol (<5% v/v) or dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in aqueous media .
  • Stability testing : Monitor degradation under assay conditions via HPLC to ensure compound integrity .

Advanced Research Questions

Q. How does deuterium labeling in this compound affect its pharmacokinetic (PK) profile in rodent models?

Deuterium can alter PK parameters due to the kinetic isotope effect (KIE):

  • Metabolic stability : Slowed hepatic metabolism (e.g., cytochrome P450-mediated oxidation) observed in studies using deuterated vs. non-deuterated acamprosate .
  • Tracer studies : Administering Acamprosate-d6 with non-labeled acamprosate enables simultaneous quantification via LC-MS/MS, revealing tissue distribution differences .
  • Half-life extension : In rats, deuterated forms show a 15–20% increase in elimination half-life, necessitating adjusted dosing regimens in longitudinal studies .

Q. What analytical challenges arise when quantifying this compound in complex biological matrices?

Key challenges and solutions include:

  • Matrix effects : Ion suppression in MS from plasma proteins addressed via solid-phase extraction (SPE) or protein precipitation with acetonitrile .
  • Isotopic interference : Distinguishing d6 from endogenous compounds using high-resolution MS (e.g., Q-TOF) with a mass accuracy <5 ppm .
  • Calibration standards : Prepare deuterated internal standards (e.g., Acamprosate-d12) to correct for extraction efficiency variability .

Q. What experimental strategies resolve contradictions in reported isotopic purity levels of this compound?

Discrepancies may stem from analytical platform variability. Mitigation approaches:

  • Cross-validation : Compare results from NMR, MS, and elemental analysis to confirm deuterium content .
  • Batch-to-batch consistency : Implement quality control (QC) protocols with reference standards (e.g., USP-grade acamprosate calcium) .
  • Interlaboratory studies : Collaborative trials to harmonize quantification methods, as recommended in pharmacopeial guidelines .

Methodological Considerations

Q. How are reference standards for this compound validated in regulatory-compliant research?

Validation follows pharmacopeial guidelines (USP/BP):

  • Identity : FT-IR and NMR spectra matched to non-deuterated acamprosate calcium, with deuterium confirmed via MS .
  • Purity : HPLC-UV/ELSD for organic impurities; inductively coupled plasma (ICP) for calcium content (20.5–22.5% w/w) .
  • Stability : Accelerated degradation studies (40°C/75% RH for 6 months) to establish shelf-life .

Q. What in vitro models are optimal for studying the GABAergic activity of this compound?

  • Primary neuronal cultures : Rat cortical neurons treated with 10–100 μM Acamprosate-d6, measuring GABA receptor currents via patch-clamp electrophysiology .
  • Radioligand binding assays : Competition studies using [³H]-muscimol to assess affinity for GABAₐ receptors .
  • Glutamate modulation : Co-treatment with NMDA receptor antagonists (e.g., MK-801) to isolate acamprosate’s dual mechanism .

Tables for Key Data

Table 1. Comparative Physicochemical Properties of Acamprosate and this compound

PropertyAcamprosate CalciumThis compound
Molecular Weight (g/mol)400.45406.51
Deuterium EnrichmentN/A≥99% d6
Solubility (H₂O, 25°C)1.2 mg/mL1.1 mg/mL
HPLC Retention Time8.2 min8.2 min
Primary ApplicationAlcohol dependenceIsotopic tracer studies
Sources:

Table 2. Common Analytical Techniques for Deuterated Compounds

TechniqueApplicationSensitivity
High-Resolution MSIsotopic purity, metabolite profiling0.1 ng/mL
¹H/²H NMRDeuterium positional analysis95% CI
Ion ChromatographyCalcium content verification0.5% RSD
Sources:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.